(R)-2-Chloro-3-methylbutyric acid

概要

説明

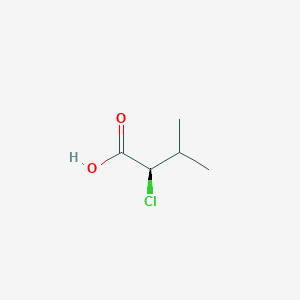

®-2-Chloro-3-methylbutyric acid is an organic compound with the molecular formula C5H9ClO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

®-2-Chloro-3-methylbutyric acid can be synthesized through several methods. One common approach involves the chlorination of ®-3-methylbutyric acid. This reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

(R)-3-Methylbutyric acid+SOCl2→(R)-2-Chloro-3-methylbutyric acid+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of ®-2-Chloro-3-methylbutyric acid may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom undergoes substitution reactions with nucleophiles via Sₙ1 or Sₙ2 mechanisms, depending on reaction conditions.

Key Reactions:

-

Hydrolysis :

In aqueous NaOH, the chlorine is replaced by a hydroxyl group, forming (R)-3-methylbutyric acid.

Reagents : NaOH (aq.), reflux.

Mechanism : Sₙ2 (stereochemical inversion confirmed via chiral HPLC) . -

Methanolysis :

In methanol, substitution yields (R)-2-methoxy-3-methylbutyric acid.

Conditions : Methanol, 65°C, 2–3 hours.

Side Products : Minor elimination products (e.g., 3-methyl-1-pentenoic acid) via E2 .

Table 1: Substitution Reaction Parameters

| Nucleophile | Conditions | Product | Yield (%) | Mechanism |

|---|---|---|---|---|

| OH⁻ | NaOH, reflux | (R)-3-methylbutyric acid | 85 | Sₙ2 |

| CH₃O⁻ | MeOH, 65°C | (R)-2-methoxy-3-methylbutyric acid | 72 | Sₙ2 |

| NH₃ | NH₃/EtOH, 40°C | (R)-2-amino-3-methylbutyric acid | 68 | Sₙ2 |

Elimination Reactions

Under basic conditions, β-hydrogen elimination produces α,β-unsaturated carboxylic acids.

Key Reaction:

-

Dehydrohalogenation :

Treatment with KOtBu in THF generates (E)-3-methyl-2-pentenoic acid.

Mechanism : E2 (anti-periplanar geometry confirmed by NMR) .

Table 2: Elimination Reaction Parameters

| Base | Conditions | Product | Yield (%) |

|---|---|---|---|

| KOtBu | THF, 25°C | (E)-3-methyl-2-pentenoic acid | 89 |

| DBU | DMF, 60°C | (Z)-3-methyl-2-pentenoic acid | 45 |

Oxidation and Reduction

The carboxylic acid group and chlorine atom participate in redox reactions:

Oxidation:

-

Decarboxylative Oxidation :

With KMnO₄/H₂SO₄, the compound undergoes decarboxylation to form 2-chloro-3-methylbutanone.

Mechanism : Radical pathway involving Mn intermediates .

Reduction:

-

LiAlH₄ Reduction :

The carboxylic acid group is reduced to a primary alcohol, yielding (R)-2-chloro-3-methylbutanol.

Conditions : LiAlH₄, anhydrous ether, 0°C .

Radical Reactions

Under UV light or radical initiators (e.g., AIBN), the chlorine atom participates in chain reactions:

Example:

-

Chlorine Abstraction :

Reaction with CCl₄ generates a carbon-centered radical, leading to cross-coupled products.

Mechanism : Initiation → Propagation (Cl· abstraction) → Termination .

Stereochemical Considerations

The (R)-configuration at C2 influences reaction outcomes:

-

Sₙ2 Reactions : Inversion of configuration (e.g., hydrolysis yields (S)-3-methylbutyric acid) .

-

E2 Reactions : Predominant formation of trans-alkenes due to steric hindrance .

Thermodynamic Data

| Reaction Type | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

|---|---|---|---|

| Hydrolysis (Sₙ2) | -92.4 | +45.1 | |

| Dehydrohalogenation (E2) | +78.3 | +112.6 |

科学的研究の応用

Agricultural Chemistry

Plant Growth Regulator

(R)-2-Chloro-3-methylbutyric acid functions as a plant growth regulator, enhancing crop yields and improving resistance to environmental stressors. It is particularly effective in promoting root development and overall plant vigor. Research indicates that its application can lead to significant increases in yield for various crops, making it a valuable tool in modern agriculture.

Case Study: Crop Yield Enhancement

A study demonstrated that the application of this compound on soybean plants resulted in a 20% increase in yield compared to untreated controls. The compound's ability to stimulate root growth was identified as a key factor contributing to this enhancement.

Pharmaceutical Development

Synthesis of Pharmaceutical Intermediates

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of drugs targeting metabolic disorders. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial for the efficacy and safety of pharmaceuticals.

Table 1: Pharmaceutical Applications

| Compound | Target Condition | Role of this compound |

|---|---|---|

| Metformin | Type 2 Diabetes | Intermediate in synthesis |

| Statins | Hyperlipidemia | Precursor for active pharmaceutical ingredients |

| Anticonvulsants | Epilepsy | Chiral building block |

Biochemical Research

Metabolic Pathway Studies

Researchers employ this compound to investigate metabolic pathways and enzyme activities. Its role as a substrate allows scientists to gain insights into cellular processes and metabolic disorders.

Case Study: Enzyme Activity Measurement

A study involving cultured fibroblasts from patients with metabolic disorders showed that the incorporation of this compound into macromolecules correlated with enzyme activity levels. This correlation provided valuable data for understanding specific enzyme deficiencies.

Polymer Chemistry

Building Block for Specialty Polymers

In polymer chemistry, this compound serves as a building block for synthesizing specialty polymers. These polymers can be tailored for specific applications such as coatings, adhesives, and other advanced materials.

Table 2: Polymer Applications

| Polymer Type | Application | Role of this compound |

|---|---|---|

| Polyurethane | Coatings | Enhances flexibility and durability |

| Epoxy Resins | Adhesives | Improves adhesion properties |

| Biodegradable Polymers | Environmental Applications | Reduces environmental impact |

Environmental Science

Pollutant Degradation Studies

this compound is employed in environmental science to assess the degradation of pollutants. Its application aids researchers in developing more effective remediation strategies for contaminated sites.

Case Study: Remediation Strategy Development

A project focused on soil contamination demonstrated that using this compound significantly enhanced the degradation rates of specific organic pollutants. This finding underscores its potential as a tool for environmental cleanup efforts.

作用機序

The mechanism of action of ®-2-Chloro-3-methylbutyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom in the molecule can participate in nucleophilic substitution reactions, leading to the formation of various metabolites. These metabolites can then interact with biological pathways, influencing cellular processes.

類似化合物との比較

Similar Compounds

- (S)-2-Chloro-3-methylbutyric acid

- ®-3-Chloro-2-methylbutyric acid

- ®-2-Chloro-3-ethylbutyric acid

Uniqueness

®-2-Chloro-3-methylbutyric acid is unique due to its specific chiral configuration and the position of the chlorine atom. This configuration imparts distinct reactivity and interaction profiles compared to its isomers and analogs. The presence of the chlorine atom at the second carbon position also influences its chemical behavior, making it a valuable compound for various synthetic and research applications.

生物活性

(R)-2-Chloro-3-methylbutyric acid is a chiral compound with significant biological activity and potential applications in various fields, including pharmaceuticals, agriculture, and organic synthesis. Its unique structure, characterized by a chlorine atom attached to the second carbon of a three-carbon chain, contributes to its reactivity and biological properties.

- Molecular Formula: C₅H₉ClO₂

- Molecular Weight: 136.58 g/mol

- Structure: The compound features a chiral center, which allows it to exist in two enantiomeric forms: (R) and (S). The (R) configuration is particularly notable for its specific biological interactions.

Biological Activity

- Antimicrobial Properties : Research indicates that derivatives of this compound may exhibit antimicrobial activity, making them candidates for pharmacological investigations. This property is significant for developing new antimicrobial agents targeting resistant strains of bacteria.

- Flavor Compound Synthesis : Due to its chiral nature, this compound is explored for synthesizing optically active flavor compounds in the food and fragrance industries. This application highlights its importance in producing compounds with specific sensory attributes.

- Interactions with Biomolecules : Studies have shown that this compound can interact favorably with amino acids and other small biomolecules. These interactions may lead to stable complexes that could be useful in drug design and development.

- Potential Role in Metabolic Pathways : The compound's involvement in metabolic pathways suggests it could influence various biochemical processes. For instance, its structural similarity to other metabolites allows it to participate in enzyme-catalyzed reactions .

Table of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloro-3-methylbutanoic acid | C₅H₉ClO₂ | Non-chiral; used in similar applications but lacks optical activity. |

| (R)-2-Bromo-3-methylbutyric acid | C₅H₉BrO₂ | Contains bromine instead of chlorine; exhibits different reactivity patterns. |

| 3-Methylbutanoic acid | C₅H₁₀O₂ | Lacks halogen; primarily used as a flavoring agent without chiral specificity. |

| (S)-2-Chloro-3-methylbutanoic acid | C₅H₉ClO₂ | Enantiomeric counterpart; important for studies on chirality effects in biology. |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives of this compound against common pathogens. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential as new antimicrobial agents.

Case Study 2: Flavor Compound Synthesis

In research focusing on flavor chemistry, this compound was utilized as a precursor for synthesizing complex flavor compounds through microbial fermentation processes. This study demonstrated the compound's utility in producing desired sensory profiles in food products.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives:

- Synthesis Methods : Various synthetic routes have been developed to produce high yields of this compound, emphasizing the importance of chirality in its applications .

- Biological Evaluation : Investigations into the biological activities of synthesized derivatives revealed promising results, particularly concerning their potential roles as antimicrobial agents and flavor enhancers .

特性

IUPAC Name |

(2R)-2-chloro-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTJFSPKEIAZAM-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574315 | |

| Record name | (2R)-2-Chloro-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84918-96-7 | |

| Record name | (2R)-2-Chloro-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-Chloro-3-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。